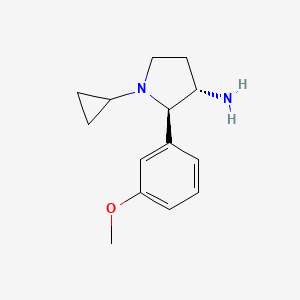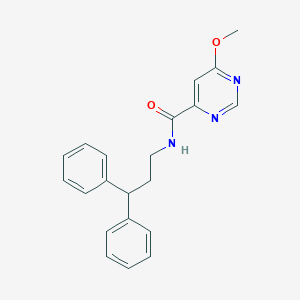
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position, along with a 3,3-diphenylpropyl side chain. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.
Mechanism of Action
Target of Action
Similar compounds such as n-(3,3-diphenylpropyl)glycinamide have been shown to interact withNMDA glutamate receptors . These receptors play a crucial role in neuronal communication and are involved in learning and memory processes.
Mode of Action
It’s worth noting that related compounds like n-(3,3-diphenylpropyl)glycinamide act asNMDA glutamate receptor open channel blockers . This means they prevent the flow of ions through the receptor’s channel, thereby modulating neuronal activity.
Biochemical Pathways
The interaction with nmda glutamate receptors suggests that it may influencecalcium signal transduction pathways . These pathways are critical for various cellular processes, including neurotransmission and muscle contraction.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the Friedel-Crafts alkylation of cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine ring and the methoxy and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide, and appropriate catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound shares a similar diphenylpropyl side chain but differs in the core structure, featuring a quinazoline ring instead of a pyrimidine ring.
4-(3-chloro-phenyl)-2-methyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylic acid 5-(3,3-diphenylpropyl)ester: This compound also contains a diphenylpropyl group but is based on a dihydropyridine scaffold.
Uniqueness
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy and carboxamide groups on the pyrimidine ring, along with the diphenylpropyl side chain, gives it distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLCPQITMQVYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
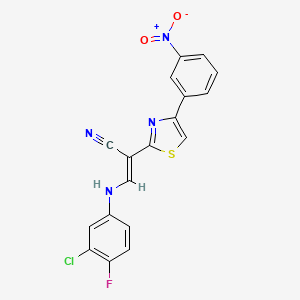
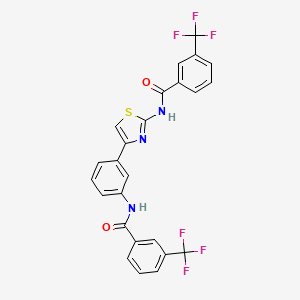

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)
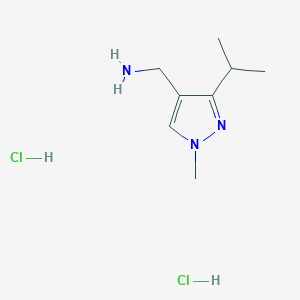
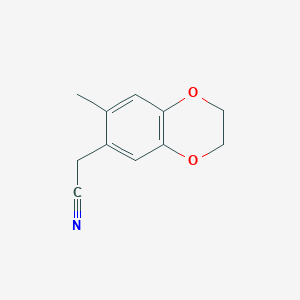
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)
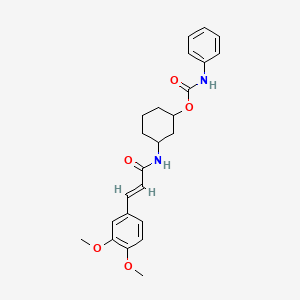
![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)
![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)
